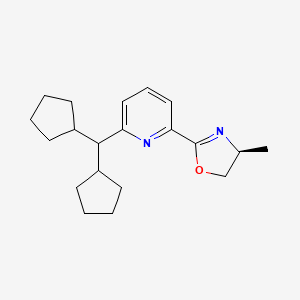

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole

Description

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a pyridine core substituted at the 6-position with a dicyclopentylmethyl group and at the 2-position with a 4-methyl-4,5-dihydrooxazole ring. The (S)-configuration at the oxazoline stereocenter is critical for its enantioselective applications, particularly in asymmetric catalysis . The dicyclopentylmethyl substituent confers significant steric bulk, enhancing lipophilicity and influencing substrate binding in catalytic systems.

Synthetic routes for analogous compounds, such as (S)-2-(6-(tert-butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (Compound 15a), involve high-yield (100%) condensation reactions under mild conditions, as evidenced by HRMS and NMR characterization .

Properties

IUPAC Name |

(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-14-13-23-20(21-14)18-12-6-11-17(22-18)19(15-7-2-3-8-15)16-9-4-5-10-16/h6,11-12,14-16,19H,2-5,7-10,13H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSSHVIWEDKUPU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving aldehydes and amines under acidic or basic conditions.

Introduction of the Dicyclopentylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a dicyclopentylmethyl halide in the presence of a Lewis acid catalyst.

Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is typically formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the dihydrooxazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyridine ring and oxazoline moiety, impacting physicochemical properties and functional performance.

Table 1: Substituent Comparison of Selected Oxazoline Derivatives

Physicochemical Properties

- Lipophilicity : The dicyclopentylmethyl group in the target compound enhances lipophilicity compared to tert-butyl (15a) or dicyclohexylmethyl analogs, as cyclopentane rings are less polar than cyclohexane .

- Thermal Stability : Derivatives like (4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole require storage in dry, ventilated conditions, suggesting sensitivity to moisture and heat . In contrast, trifluoromethyl-substituted analogs (e.g., from ) may exhibit higher stability due to the electron-withdrawing CF₃ group .

- Spectral Signatures : NMR data for Compound 15a shows distinct aromatic proton shifts (δ 125.7–149.8 ppm) due to the tert-butyl group, whereas dicyclopentylmethyl analogs would display upfield shifts for alkyl protons .

Catalytic and Functional Performance

- Enantioselectivity : Diphenyl-substituted analogs () exhibit rigid stereochemical environments due to dual (4S,5R) configurations, which may enhance enantioselectivity in chiral catalysis but reduce synthetic accessibility .

- Electronic Effects : Trifluoromethyl groups () increase electrophilicity at the pyridine ring, facilitating coordination to metal catalysts in cross-coupling reactions .

Biological Activity

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C22H32N2O

- Molecular Weight : 340.50 g/mol

- CAS Number : Not available

- Purity : Typically ≥97%

The compound features a unique oxazole ring fused with a pyridine moiety and a dicyclopentylmethyl substituent, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity for serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. Modifications at the N6 position of the pyridine ring appear to enhance binding affinity, indicating a structure-activity relationship that could guide further optimization .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production, which could be relevant for dermatological applications .

Anticancer Activity

Emerging data suggest that oxazole derivatives may possess anticancer properties. In vitro studies have shown that certain structural analogs can induce apoptosis in cancer cell lines by modulating pathways associated with cell proliferation and survival. The specific effects of this compound on cancer cells remain to be thoroughly investigated.

Case Studies

- Study on Tyrosinase Inhibition : A study evaluating the tyrosinase inhibitory activity of oxazole derivatives found that modifications to the pyridine and oxazole rings significantly enhanced potency. The results indicated that compounds with bulky substituents like dicyclopentylmethyl showed improved inhibition rates compared to simpler analogs. This suggests a promising avenue for developing skin-lightening agents .

- Serotonin Receptor Interaction : A recent investigation into the binding affinities of various substituted pyridines revealed that compounds similar to this compound exhibited selective binding to 5-HT receptors. This points towards potential applications in treating mood disorders or conditions associated with serotonin dysregulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituent Effects : The presence of bulky groups such as dicyclopentylmethyl enhances receptor binding and enzymatic inhibition.

- Pyridine Modifications : Alterations at the 6-position of the pyridine ring significantly influence biological activity, suggesting a critical role in receptor interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.